molecular formula C6H13Cl2N3 B2672342 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1426423-09-7

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2672342
CAS No.: 1426423-09-7
M. Wt: 198.09
InChI Key: QDPMQWLLLDXFFM-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride (CAS: 138078-14-5; molecular formula: C₆H₁₃Cl₂N₃; molecular weight: 198.10) is a dihydrochloride salt of a substituted imidazole derivative. The compound features a 1-methylimidazole ring linked to an ethanamine moiety, with two hydrochloride counterions enhancing its solubility in polar solvents. It is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of ligands targeting receptors or enzymes where imidazole scaffolds are pharmacologically relevant .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)6-8-3-4-9(6)2;;/h3-5H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPMQWLLLDXFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426423-09-7
Record name 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetonitrile at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, exhibit significant antimicrobial properties. For instance, studies have demonstrated that imidazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anticancer Research

Imidazole derivatives are being explored for their anticancer properties. A study highlighted the synthesis of various 1-substituted imidazole derivatives that showed cytotoxic effects on cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes associated with disease processes. For example, it has been noted as a potential inhibitor of thromboxane synthetase, which is involved in platelet aggregation and vasoconstriction. This could have implications for cardiovascular disease management .

Bioconjugation and Drug Delivery

Due to its amine functionality, this compound can be utilized in bioconjugation strategies. This includes linking drugs to targeting moieties or biomolecules, enhancing the specificity and efficacy of therapeutic agents .

Fluorescent Probes

The compound can potentially serve as a precursor for synthesizing fluorescent probes used in biological imaging. Imidazole derivatives have been incorporated into fluorescent systems that allow for tracking cellular processes in real-time .

Catalysis

Imidazole-based compounds are recognized for their catalytic properties in various organic reactions. The unique electronic structure of imidazole allows it to act as a ligand in metal-catalyzed processes, facilitating reactions such as cross-coupling and oxidation .

Corrosion Inhibitors

Research has shown that imidazole derivatives can function as effective corrosion inhibitors in metal surfaces. They form protective films that prevent oxidation and degradation, which is critical in industries dealing with metal components .

Case Studies

Study Application Findings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ResearchShowed cytotoxic effects on multiple cancer cell lines with potential mechanisms involving apoptosis.
Enzyme InhibitionIdentified as an effective inhibitor of thromboxane synthetase with implications for cardiovascular health.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can be contextualized against analogous imidazole derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Purity/Solubility CAS Number
This compound (Target Compound) C₆H₁₃Cl₂N₃ 198.10 1-methylimidazole, ethanamine 95% purity 138078-14-5
1-(1-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride C₇H₁₅Cl₂N₃ 212.12 Extended propane chain Not reported 1189914-40-6
1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride C₁₁H₁₄ClN₃ 223.70 Phenyl substituent on imidazole Not reported 1803604-24-1
2-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride C₅H₁₀Cl₂N₃ 183.06 Imidazole-4-yl substituent 98% purity 56-92-8
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride C₈H₁₇Cl₂N₃ 226.14 N-methylation, propane chain Not reported -

Key Observations

Chain Length and Solubility :

  • The target compound’s ethanamine chain (C₂) offers intermediate hydrophilicity compared to the propane (C₃) analog (212.12 g/mol), which may exhibit reduced solubility due to increased hydrophobicity .
  • The shorter chain in 2-(1H-imidazol-4-yl)ethan-1-amine dihydrochloride (C₅H₁₀Cl₂N₃) enhances aqueous solubility, as evidenced by its 98% purity in stock .

Positional Isomerism: 2-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride (imidazole-4-yl vs. imidazole-2-yl) may exhibit distinct electronic properties, altering binding affinity in biological targets .

Biological Relevance :

  • Benzimidazole derivatives (e.g., 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride) are associated with antiviral and anticancer activities, whereas simpler imidazole derivatives like the target compound are often explored for CNS-targeting agents due to their compact size .

Synthetic Accessibility: The target compound and its analogs are typically synthesized via alkylation or nucleophilic substitution reactions. For example, 1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine was prepared using 2-aminobenzimidazole and 1-(bromomethyl)naphthalene in ethanol, a method applicable to similar compounds .

Table 2: Pharmacological Potential

Compound Type Potential Applications Structural Advantage
Target Compound CNS ligands, enzyme inhibitors Balanced hydrophilicity and small molecular size
Phenyl-substituted Imidazole Aromatic receptor antagonists Enhanced lipophilicity for membrane interaction
Benzimidazole Derivatives Anticancer/antiviral agents Extended aromatic system for DNA intercalation

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride, also known by its CAS number 1426423-09-7, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and antifungal activities, as well as its structure-activity relationships (SAR).

The molecular formula of this compound is C6H13Cl2N3C_6H_{13}Cl_2N_3, with a molar mass of approximately 198.09 g/mol. Its structure comprises an imidazole ring, which is significant for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of imidazole compounds, including this compound. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0048 - 0.0195 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

The compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli , with MIC values indicating potent activity .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various strains. For example, it was effective against Candida albicans and Fusarium oxysporum , with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives is often influenced by modifications in their structure. Studies have indicated that changes in the substituents on the imidazole ring can significantly alter potency.

Key findings include:

  • Substituting different groups at the 2-position of the imidazole ring can enhance or reduce activity.
  • Compounds with additional functional groups showed improved interactions with bacterial targets, leading to lower MIC values .

The SAR studies suggest that optimizing the chemical structure could lead to more potent derivatives suitable for therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in treating infections caused by resistant bacterial strains:

  • Case Study on Cryptosporidium Infection : In animal models, derivatives similar to 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine were tested for their efficacy against Cryptosporidium infections, showing promising results in reducing infection rates .
  • In Vivo Efficacy : A study involving gnotobiotic piglets demonstrated that the compound effectively reduced C. hominis infection levels, indicating potential for use in veterinary medicine as well .

Q & A

Q. What are the recommended synthetic methodologies for 1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride?

A general approach involves refluxing chloroethyl derivatives with amines in the presence of anhydrous potassium carbonate, followed by purification via recrystallization. For example, a similar imidazole derivative was synthesized by refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with aryl amines in dioxane for 16 hours, followed by ice-water quenching and ethanol recrystallization . Optimization may require adjusting reaction time, solvent polarity, or stoichiometry to improve yield and purity.

Q. How can researchers ensure the stability of this compound during storage and handling?

The compound is stable under recommended storage conditions (dry, cool environment). However, due to limited data on decomposition products or reactive hazards, precautions include:

  • Storing in airtight, light-resistant containers under inert gas.
  • Avoiding prolonged exposure to moisture or extreme temperatures.
  • Conducting stability tests via thermogravimetric analysis (TGA) to identify decomposition thresholds .

Q. What analytical techniques are critical for characterizing purity and structural confirmation?

  • X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality single crystals .
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions on the imidazole ring and amine protonation states.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns, critical for distinguishing dihydrochloride salts from free bases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Contradictions in melting points or solubility may arise from polymorphic forms or hydration states. Methodological steps include:

  • Reproducing synthesis and purification protocols from conflicting studies.
  • Performing differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Cross-referencing with computational models (e.g., COSMO-RS) to predict solvent interactions and solid-state behavior .

Q. What strategies are effective for studying this compound’s role as a ligand in catalytic or pharmacological systems?

  • Coordination chemistry : Screen metal salts (e.g., Mn, Ru) under varying pH and solvent conditions to assess ligand-metal binding. For example, a manganese-PNN pincer complex was synthesized by reacting a structurally similar imidazole ligand with Mn(CO)5_5Br under UV irradiation .
  • Pharmacological assays : Use radioligand binding studies to evaluate affinity for GPCRs (e.g., histamine receptors). Dose-response curves and Schild analysis can differentiate competitive vs. allosteric modulation .

Q. How can computational modeling enhance the design of derivatives with improved biological activity?

  • Docking simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., histamine H3_3 receptor). Focus on optimizing hydrogen bonding with key residues (e.g., Asp3.32^{3.32}) and π-π stacking with aromatic pockets.
  • QSAR studies : Correlate substituent effects (e.g., methyl group position) with activity data to prioritize synthetic targets .

Q. What precautions are necessary when handling this compound in biological assays due to limited toxicity data?

  • In vitro : Use concentrations ≤10 μM initially, monitoring cell viability via MTT assays.
  • In vivo : Adhere to OECD guidelines for acute toxicity testing (e.g., LD50_{50} determination in rodents).
  • Environmental safety : Avoid aqueous discharge; use activated carbon filtration for waste containment .

Methodological Notes

  • Synthetic challenges : Amine protonation in dihydrochloride salts may reduce nucleophilicity, requiring base additives (e.g., triethylamine) for subsequent alkylation steps.
  • Data validation : Cross-check experimental results with literature using databases like Reaxys or SciFinder, prioritizing peer-reviewed studies over vendor-supplied data .

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